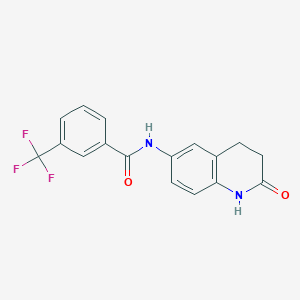

N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

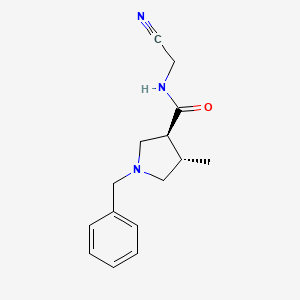

N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-(trifluoromethyl)benzamide, also known as TFB-TQ, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Copper(II)-Catalyzed Remote Sulfonylation : A study by Xia et al. (2016) demonstrates the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, highlighting a process that generates environmentally benign byproducts and utilizes safe sodium sulfinates as sulfide sources (Xia et al., 2016).

Heterogeneous Chitosan@Copper(II)-Catalyzed Remote Trifluoromethylation : Another study by Shen et al. (2016) reports the first remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives using a chitosan-based copper catalyst. This method is noted for its environmental friendliness and cost-effectiveness (Shen et al., 2016).

Synthesis and Properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline : El’chaninov and Aleksandrov (2017) synthesized N-(Quinolin-6-yl)furan-2-carboxamide and further processed it to create 2-(furan-2-yl)thiazolo[5,4-f]quinoline, exploring its electrophilic and nucleophilic substitution reactions (El’chaninov & Aleksandrov, 2017).

Metal-Free Synthesis of Quinolines : Ye et al. (2018) discussed a metal-free method for synthesizing substituted quinolines from secondary N-aryl amides, revealing insights into the reaction mechanism and the role of nitrilium ions as intermediates (Ye et al., 2018).

Sulfate Radical Anion Mediated C(sp(3))-H Nitrogenation/Oxygenation : Laha et al. (2015) developed a K2S2O8-mediated oxidative nitrogenation/oxygenation method for N-aryl benzylic amines, facilitating the synthesis of benzamidine/benzoxazine heterocycles and providing access to quinazolin-4(3H)-ones and related compounds (Laha et al., 2015).

Propiedades

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c18-17(19,20)12-3-1-2-11(8-12)16(24)21-13-5-6-14-10(9-13)4-7-15(23)22-14/h1-3,5-6,8-9H,4,7H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIXITIHLZLCOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2428263.png)

![N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2428264.png)

![7-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428273.png)

![7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2428277.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2428280.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2428284.png)

![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2428285.png)